molecular formula C17H25N3O3 B4623080 ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE

ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE

Cat. No.: B4623080
M. Wt: 319.4 g/mol
InChI Key: KKPXZNZLZVQWRC-UHFFFAOYSA-N
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Description

ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE is an organic compound with a complex structure that includes an ester functional group, a piperidine ring, and a benzyl group

Scientific Research Applications

ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE typically involves multiple steps. One common method includes the reaction of ethyl chloroacetate with 1-benzyl-4-piperidylamine under basic conditions to form the intermediate product. This intermediate is then reacted with phosgene or a similar carbonylating agent to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2-CYANOACRYLATE: Similar structure but with a cyano group.

    ETHYL 2-(4-BROMOPHENYL)ACETATE: Similar ester functional group but different aromatic substitution.

Uniqueness

ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-[(1-benzylpiperidin-4-yl)carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-2-23-16(21)12-18-17(22)19-15-8-10-20(11-9-15)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPXZNZLZVQWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2 g of 4-amino-1-benzylpiperidine was dissolved in 15 ml of tetrahydrofuran. After adding 1.6 g of ethyl isocyanatoacetate, the resulting mixture was heated under reflux for 1 hour. Then the reaction mixture was concentrated under reduced pressure to thereby give 3.15 g of the title compound as white crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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